molecular formula C22H38ClNO2 B14796733 (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride

(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride

Katalognummer: B14796733
Molekulargewicht: 384.0 g/mol
InChI-Schlüssel: BNTZVCDZOZGRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride is a synthetic compound with a unique structure characterized by multiple conjugated double bonds and an aminoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as icosa-5,8,11,14-tetraenoic acid and 2-aminoethanol.

    Esterification: The icosa-5,8,11,14-tetraenoic acid is esterified with 2-aminoethanol under acidic conditions to form the corresponding ester.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and purification processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

    Substitution: The aminoethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives.

Wissenschaftliche Forschungsanwendungen

(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate: The non-hydrochloride form of the compound.

    (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate acetate: An acetate derivative with similar properties.

    (5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate sulfate: A sulfate derivative used in similar applications.

Uniqueness

(5Z,8Z,11Z,14Z)-2-Aminoethyl icosa-5,8,11,14-tetraenoate hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C22H38ClNO2

Molekulargewicht

384.0 g/mol

IUPAC-Name

2-aminoethyl icosa-5,8,11,14-tetraenoate;hydrochloride

InChI

InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;1H

InChI-Schlüssel

BNTZVCDZOZGRSZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.